molecular formula C6H16N2O B592445 N,N-Diethyl-N'-hydroxy-ethylenediamine CAS No. 55845-75-5

N,N-Diethyl-N'-hydroxy-ethylenediamine

Cat. No.: B592445
CAS No.: 55845-75-5
M. Wt: 132.207
InChI Key: WLFWJSRYXYLCJM-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-hydroxy-ethylenediamine is an organic compound with the molecular formula C6H15NO. It is a colorless liquid that is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a reducing agent and an antioxidant .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N'-hydroxy-ethylenediamine can be synthesized through a reaction between triethylamine and a peroxide . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N'-hydroxy-ethylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of N,N-Diethyl-N'-hydroxy-ethylenediamine involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets such as reactive oxygen species (ROS) and other oxidizing agents, neutralizing them and preventing oxidative damage. This compound can also form stable complexes with metal ions, further enhancing its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylethanolamine
  • N,N-Dimethylethanolamine
  • Diethanolamine
  • N,N-Diisopropylaminoethanol
  • Triethanolamine

Uniqueness

N,N-Diethyl-N'-hydroxy-ethylenediamine stands out due to its unique combination of properties as a reducing agent and an antioxidant. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-3-8(4-2)6-5-7-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFWJSRYXYLCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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